3-Hydroxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one
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Overview
Description
3-Hydroxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one is a compound belonging to the class of flavonoids, specifically chromones. These compounds are known for their diverse pharmacological and biochemical properties, including anticancer, antibacterial, antimalarial, antioxidant, antifungal, and monoamine oxidase inhibitor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one typically involves the condensation of appropriate chalcones with hydroxylated aromatic aldehydes under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromone structure to dihydrochromones.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochromones.
Substitution: Various substituted chromones depending on the reagents used.
Scientific Research Applications
3-Hydroxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a fluorescent probe for the detection of metal ions such as aluminum (Al³⁺).
Biology: Investigated for its potential as an anticancer and antibacterial agent.
Medicine: Explored for its antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent sensors and other analytical tools.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Fluorescent Probes: The compound exhibits excited-state intramolecular proton transfer (ESIPT), which enhances its fluorescence properties, making it useful for detecting metal ions.
Anticancer and Antibacterial Activity: The compound interferes with cellular processes in cancer cells and bacteria, leading to cell death.
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-phenyl-4H-chromen-4-one: Another chromone derivative with similar pharmacological properties.
3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: A closely related compound with slight structural differences.
Uniqueness
3-Hydroxy-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which enhances its fluorescence properties and makes it particularly effective as a fluorescent probe for metal ion detection .
Properties
CAS No. |
6971-17-1 |
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Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
3-hydroxy-2-(4-methoxyphenyl)-6-methylchromen-4-one |
InChI |
InChI=1S/C17H14O4/c1-10-3-8-14-13(9-10)15(18)16(19)17(21-14)11-4-6-12(20-2)7-5-11/h3-9,19H,1-2H3 |
InChI Key |
XBEINZKGCYZUQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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